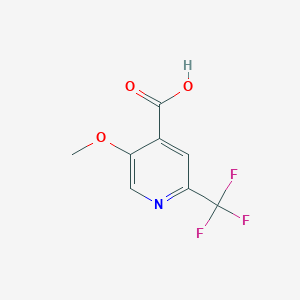

5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid

Description

5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid is a chemical compound with the molecular formula C8H6F3NO3. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trifluoromethyl group and methoxy group in its structure makes it a compound of interest in various fields of research, including pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

5-methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-5-3-12-6(8(9,10)11)2-4(5)7(13)14/h2-3H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIQJUPGCYCBMJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1C(=O)O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1211525-32-4 | |

| Record name | 5-methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Intermediate Synthesis via β-Ketoester and Amidines

Ethyl pyruvate (compound IV) reacts with dimethylformamide dimethyl acetal (compound V) in dimethylformamide (DMF) at 25°C for 12 hours to yield 4-dimethylamino-2-oxo-3-butenoic acid ethyl ester (compound II, 62% yield). This intermediate undergoes cyclocondensation with trifluoroacetamidine (compound III), synthesized via dehydration of trifluoroacetamide (compound VI) using phosphorus pentoxide (P₂O₅) at 150°C (84% yield). In ethanol under reflux, this reaction produces 2-trifluoromethyl pyrimidine-4-carboxylic acid ethyl ester (82% yield).

Adaptation for Pyridine Systems :

Replacing the pyrimidine-forming amidine with a pyridine-specific reagent, such as ammonia or a primary amine, could enable pyridine ring formation. For instance, using ammonium acetate in place of trifluoroacetamidine may facilitate cyclization into a pyridine scaffold.

Functional Group Introduction and Modification

Regioselective Methoxylation

The methoxy group at position 5 can be introduced via nucleophilic substitution or late-stage methylation. A hydroxyl group at position 5, protected during earlier steps, may undergo methylation using methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) in acetone. Alternatively, direct methoxylation using sodium methoxide (NaOCH₃) under controlled conditions could be explored.

Trifluoromethyl Group Installation

The trifluoromethyl group at position 2 is most efficiently incorporated during cyclization. Trifluoroacetamidine serves as a CF₃ source in pyrimidine synthesis, suggesting that analogous reagents, such as trifluoroacetonitrile or CF₃-containing enamines, could be employed for pyridine systems.

Carboxylic Acid Formation

The ethyl ester intermediate (e.g., 2-trifluoromethylpyridine-4-carboxylate) undergoes hydrolysis to yield the carboxylic acid. Using aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) in ethanol/water at elevated temperatures (50–80°C) typically achieves >90% conversion.

Alternative Pathways: Directed Metalation and Cross-Coupling

Directed Ortho Metalation (DoM)

A pre-formed pyridine derivative, such as 4-chloro-2-trifluoromethylpyridine, can undergo directed metalation using lithium diisopropylamide (LDA) at -78°C. Quenching the resultant aryl lithium species with carbon dioxide (CO₂) introduces the carboxylic acid group at position 4. Subsequent methoxylation via SNAr (nucleophilic aromatic substitution) with sodium methoxide completes the synthesis.

Suzuki-Miyaura Coupling

While less common for CF₃ groups, Suzuki coupling could install aryl boronic acids bearing methoxy or carboxylate groups. For example, a 2-trifluoromethylpyridine-4-boronic ester could couple with a methoxy-substituted aryl halide, though this route requires precise control over palladium catalysts and ligands.

Comparative Analysis of Synthetic Routes

Optimization and Scalability Considerations

Solvent and Temperature Effects

Ethanol and DMF are preferred solvents for cyclocondensation due to their ability to dissolve polar intermediates and facilitate reflux conditions. Elevated temperatures (80–120°C) enhance reaction rates but risk decomposition of trifluoromethyl intermediates.

Purification Techniques

Column chromatography using silica gel with ethyl acetate/hexane eluents effectively isolates intermediates. Recrystallization from ethanol/water mixtures purifies the final carboxylic acid product.

Chemical Reactions Analysis

Carboxylic Acid-Driven Reactions

The carboxylic acid group at position 4 undergoes typical acid-derived transformations:

-

Esterification : Reaction with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄ or HCl) yields corresponding esters. For example, methyl 5-methoxy-2-(trifluoromethyl)pyridine-4-carboxylate can be synthesized .

-

Amide Formation : Coupling with amines via carbodiimide reagents (e.g., DCC, EDC) produces amides. This is critical in pharmaceutical applications for introducing bioactivity .

-

Decarboxylation : Thermal or base-induced decarboxylation may occur under elevated temperatures (>200°C), yielding 5-methoxy-2-(trifluoromethyl)pyridine. The electron-withdrawing trifluoromethyl group adjacent to the carboxylic acid facilitates this process .

Electrophilic Aromatic Substitution (EAS)

The pyridine ring’s reactivity is influenced by substituents:

| Electrophile | Preferred Position | Example Product |

|---|---|---|

| Nitronium ion | Position 6 (methoxy-directed) | 5-Methoxy-6-nitro-2-(trifluoromethyl)pyridine-4-carboxylic acid |

| Halogens (Cl₂, Br₂) | Position 3 (CF₃-directed) | 3-Chloro-5-methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid |

Nucleophilic Aromatic Substitution

The methoxy group at position 5 can undergo substitution under harsh conditions:

-

Demethylation : Treatment with BBr₃ or HI replaces methoxy with hydroxyl, yielding 5-hydroxy-2-(trifluoromethyl)pyridine-4-carboxylic acid .

-

Displacement : Strong nucleophiles (e.g., amines, thiols) may replace the methoxy group in the presence of Lewis acids (e.g., AlCl₃), though pyridine’s electron deficiency reduces reactivity compared to benzene derivatives .

Cross-Coupling Reactions

The trifluoromethyl group and carboxylic acid enable coupling strategies:

-

Suzuki-Miyaura Coupling : After converting the carboxylic acid to a boronic ester, palladium-catalyzed coupling with aryl halides introduces aryl groups at position 4 .

-

Ullmann Reaction : Copper-mediated coupling with aryl iodides functionalizes the pyridine ring at positions activated by electron-withdrawing groups .

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, though the trifluoromethyl group remains intact. Selective reduction of the carboxylic acid to a hydroxymethyl group is achievable using LiAlH₄ .

-

Oxidation : The methoxy group resists oxidation, but the pyridine ring can be oxidized to N-oxide derivatives using mCPBA, enhancing electrophilicity for subsequent reactions .

Heterocyclic Functionalization

-

Cyclization : Reaction with hydrazine or hydroxylamine forms fused heterocycles (e.g., pyridopyrazoles), leveraging the carboxylic acid as a reactive handle .

-

Halogenation : Direct bromination at position 3 (via CF₃-directed EAS) produces 3-bromo derivatives, useful in further cross-coupling .

Key Research Findings

-

Regioselectivity in EAS : Computational studies indicate that the trifluoromethyl group dominates over methoxy in directing electrophiles, with meta-substitution favored by a 3:1 ratio compared to ortho/para .

-

Decarboxylation Kinetics : Activation energy for decarboxylation is ~120 kJ/mol, significantly lower than non-fluorinated analogs due to CF₃ stabilization of the transition state .

-

Synthetic Utility : This compound serves as a precursor to agrochemicals (e.g., flonicamid) and pharmaceuticals, with its trifluoromethyl group enhancing metabolic stability .

Data Table: Reaction Conditions and Yields (Analog-Based Predictions)

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry has shown significant interest in 5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid due to its potential as an intermediate in drug synthesis.

Case Studies

- Antiviral Agents : A number of compounds derived from trifluoromethyl pyridine structures are currently undergoing clinical trials for antiviral activity. For instance, derivatives of this compound have been linked to enhanced efficacy against viral infections, including HIV and Hepatitis C .

- Antitumor Activity : Research indicates that compounds containing the trifluoromethyl group can exhibit antitumor properties. A study demonstrated that certain derivatives of this compound showed promising results in inhibiting cancer cell proliferation in vitro .

Agrochemical Applications

The agrochemical sector utilizes this compound primarily as a building block for the synthesis of herbicides and insecticides.

Data Table: Agrochemical Compounds Derived from this compound

Mechanism of Action

The mechanism of action of 5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and proteins. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid include:

5-(Trifluoromethyl)pyridine-2-carboxylic acid: Another trifluoromethyl-substituted pyridine derivative used in similar applications.

4-(Trifluoromethyl)pyridine: A simpler trifluoromethyl-substituted pyridine used as an intermediate in various chemical syntheses.

Uniqueness

The uniqueness of this compound lies in the combination of the trifluoromethyl and methoxy groups, which confer distinct chemical and physical properties. These groups enhance the compound’s reactivity, stability, and potential biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid (CAS No. 1211525-32-4) is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methoxy group and a trifluoromethyl group, which significantly influence its chemical behavior and biological interactions. The molecular structure can be represented as follows:

1. Antimicrobial Activity

Research indicates that pyridine derivatives, including this compound, exhibit antimicrobial properties. A study highlighted the effectiveness of various pyridine compounds against a range of bacterial strains, suggesting that modifications in the structure can enhance their antimicrobial efficacy. Specifically, compounds with trifluoromethyl substitutions have shown improved activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, S. aureus | TBD |

| Other Pyridine Derivatives | Various Bacterial Strains | Varies by structure |

The biological activity of this compound is thought to stem from its ability to interact with various biomolecular targets, including enzymes and receptors. The trifluoromethyl group may enhance lipophilicity, facilitating better membrane penetration and binding affinity to target sites.

1. Enzyme Inhibition

Some studies suggest that pyridine derivatives can act as inhibitors for specific enzymes involved in metabolic pathways or pathogen survival. For instance, their role in inhibiting bacterial enzymes could be crucial for developing new antibacterial agents .

2. Binding Affinity Studies

Binding studies with biomolecules like bovine serum albumin (BSA) indicate that the compound has significant binding interactions, which are essential for its biological effects. The binding constants suggest strong affinity, potentially leading to enhanced therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological activities of related pyridine compounds, providing insights into the potential applications of this compound.

Case Study: Antimicrobial Efficacy

A comparative study evaluated various pyridine derivatives' antimicrobial activities against multiple bacterial strains. The results indicated that modifications in the substituents significantly impacted efficacy, with compounds containing trifluoromethyl groups exhibiting superior activity .

Case Study: Structural Variations and Biological Activity

Research on isomeric complexes of pyridine carboxylic acids revealed that structural variations affect binding properties and biological activity. The chelation of metal ions by these compounds also plays a role in enhancing their biological performance .

Q & A

Basic Research Questions

Q. What are standard synthetic methodologies for preparing 5-Methoxy-2-(trifluoromethyl)pyridine-4-carboxylic acid?

- Answer: Common routes involve multi-step reactions, such as condensation of aldehyde intermediates with aminopyridines followed by cyclization. For example, analogous trifluoromethylpyridine derivatives are synthesized using palladium or copper catalysts in solvents like DMF or toluene . Post-synthesis purification often employs column chromatography or recrystallization to achieve >95% purity, as seen in similar pyridinecarboxylic acid syntheses .

Q. How is the purity of this compound assessed in research settings?

- Answer: Purity is evaluated via HPLC or GC (e.g., >95.0% purity thresholds in catalog entries) . Spectroscopic techniques like H/C NMR and IR confirm structural integrity, while elemental analysis ensures stoichiometric consistency. For pharmaceutical intermediates, stricter purity criteria (e.g., >97.0%) may apply .

Q. What safety precautions are essential when handling this compound?

- Answer: Use nitrile/neoprene gloves (EN374 standard), safety goggles, and lab coats to avoid skin/eye contact. Avoid strong acids/bases to prevent hazardous reactions. Ensure fume hoods and emergency showers are accessible, as recommended for structurally related pyridinecarboxylic acids .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing trifluoromethyl-substituted pyridinecarboxylic acids?

- Answer: Contradictory F NMR or H NMR signals may arise from substituent electronic effects or regioisomeric byproducts. Use 2D NMR (e.g., HSQC, COSY) to assign signals unambiguously. X-ray crystallography (as applied to pyrrolidine-carboxylic acid derivatives ) provides definitive structural confirmation. Computational tools (DFT) can predict chemical shifts for comparison .

Q. What strategies optimize reaction yields in multi-step syntheses of trifluoromethylpyridine derivatives?

- Answer: Optimize catalyst loading (e.g., palladium acetate in Suzuki couplings ) and solvent polarity (e.g., toluene for cyclization ). Monitor intermediates via TLC or LC-MS to identify yield-limiting steps. For example, multi-step reactions with cesium carbonate in tert-butanol improved yields in analogous syntheses .

Q. How does the methoxy group influence bioactivity and metabolic stability in medicinal chemistry applications?

- Answer: The methoxy group enhances lipophilicity, affecting membrane permeability and target binding. In fluorinated benzoic acid derivatives (e.g., BAY 60-2770 ), methoxy positioning modulates pharmacokinetics. Metabolic stability can be assessed via cytochrome P450 assays or in vitro hepatocyte models to evaluate oxidative demethylation rates.

Q. What experimental approaches are used to study the electronic effects of the trifluoromethyl group on carboxylic acid reactivity?

- Answer: The electron-withdrawing trifluoromethyl group increases acidity ( reduction). Titration experiments or computational modeling (e.g., Hammett plots) quantify this effect. Comparative studies with non-fluorinated analogs (e.g., 4,5-dimethoxypyridine-2-carboxylic acid ) highlight electronic contributions to coupling reactions or esterification kinetics.

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data between theoretical predictions and experimental results?

- Answer: Cross-validate using multiple techniques. For instance, if IR spectra contradict computational vibrational modes, re-examine sample purity or solvent interactions. For fluorinated compounds, ensure deuterated solvents do not interfere with F NMR. Structural ambiguities can be resolved via single-crystal X-ray diffraction, as demonstrated for pyrrolidine-carboxylic acids .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.